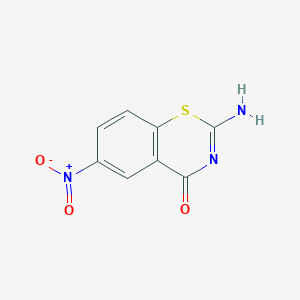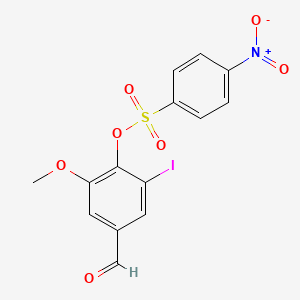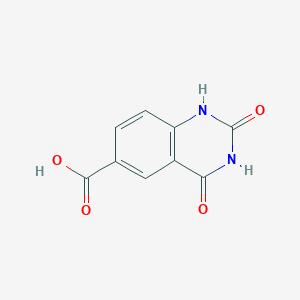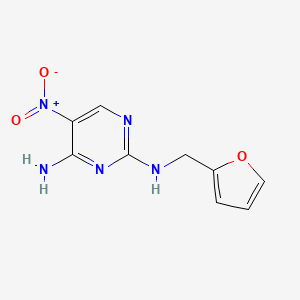
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is also known as Leucovorin, and it is a derivative of folic acid. Leucovorin is commonly used in cancer treatment to reduce the toxic effects of chemotherapy.
Mechanism of Action
The mechanism of action of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is not fully understood. However, it is believed to work by enhancing the activity of folate in the body. Folate is a vitamin that is essential for DNA synthesis and repair. Leucovorin is converted to active folate in the body, which helps to protect healthy cells from the toxic effects of chemotherapy.
Biochemical and Physiological Effects:
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of active folate in the body, which helps to protect healthy cells from the toxic effects of chemotherapy. Leucovorin has also been shown to improve the efficacy of chemotherapy drugs and reduce the risk of cancer recurrence.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol in lab experiments is its ability to enhance the activity of folate in the body. This makes it a valuable tool for studying the role of folate in DNA synthesis and repair. However, one of the limitations of using Leucovorin in lab experiments is its potential toxicity. It is important to use the appropriate dosage of Leucovorin to avoid any adverse effects.
Future Directions
There are several future directions for research on (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol. One area of research is the development of new derivatives of Leucovorin with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of Leucovorin and its potential applications in other medical conditions. Additionally, there is a need for further studies to determine the optimal dosage and administration of Leucovorin for different medical conditions.
Conclusion:
In conclusion, (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is a chiral alcohol that has potential applications in the field of medicinal chemistry. It has been extensively studied for its anticancer properties and is commonly used in cancer treatment to reduce the toxic effects of chemotherapy. Leucovorin has several biochemical and physiological effects, including the ability to enhance the activity of folate in the body. However, it is important to use the appropriate dosage of Leucovorin to avoid any adverse effects. There are several future directions for research on (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol, including the development of new derivatives with improved efficacy and reduced toxicity, investigation of its mechanism of action, and determination of the optimal dosage and administration for different medical conditions.
Synthesis Methods
The synthesis of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol involves the reduction of 4-formyl-3,4-difluorobenzyl alcohol using sodium borohydride. The reaction takes place in methanol at room temperature, and the resulting product is purified using column chromatography.
Scientific Research Applications
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and is commonly used in cancer treatment to reduce the toxic effects of chemotherapy. Leucovorin is also used to treat other medical conditions such as anemia, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
(2R)-4-(3,4-difluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-4-5-10(12)11(13)6-9/h4-6,8,14H,2-3,7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSFKHFVZLERA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC(=C(C=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride](/img/structure/B2773037.png)

![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)

![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)
![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)

![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)


